1-(Chloromethyl)-1H-pyrazole
Overview
Description
1-(Chloromethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Scientific Research Applications
1-(Chloromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Research explores its potential as a building block for drug discovery, particularly in designing anti-inflammatory and anticancer agents.
Mechanism of Action
Target of Action
This compound belongs to the class of organochlorines, which are known to interact with a variety of biological targets
Mode of Action
In general, the mode of action describes a series of key events that take place at the cellular or molecular level after a living organism is exposed to a substance . These events can lead to functional or anatomical changes in the cells . .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs
Pharmacokinetics
Pharmacokinetics is the study of how an organism affects a drug, with a focus on the time course of drug absorption, distribution, metabolism, and excretion
Action Environment
The action environment of a compound refers to how environmental factors influence the compound’s action, efficacy, and stability
Biochemical Analysis
Biochemical Properties
1-(Chloromethyl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes. The interaction between this compound and glutathione S-transferase results in the formation of a conjugate, which is then metabolized further . Additionally, this compound can act as an alkylating agent, modifying nucleophilic sites on proteins and enzymes, thereby affecting their function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound induces oxidative stress, leading to the activation of signaling pathways such as the MAPK pathway . This activation can result in changes in gene expression and cellular metabolism. Furthermore, this compound has been observed to cause DNA damage, which can lead to cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the alkylation of DNA and proteins, which can inhibit or activate various enzymes . The compound’s chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the compound’s activity can diminish over time, leading to reduced efficacy in long-term experiments. Additionally, prolonged exposure to this compound can result in cumulative cellular damage, affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways . At higher doses, it can cause significant toxicity, leading to liver and kidney damage . Studies have also shown that high doses of this compound can result in severe oxidative damage, inflammation, and apoptosis in various tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions . In phase I, the compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can then undergo conjugation reactions in phase II, forming more water-soluble metabolites that are excreted from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels in various tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can also be influenced by its binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles . For example, the compound can be directed to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with chloromethylating agents such as chloromethyl methyl ether (CMME) or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as zinc chloride or aluminum chloride can further optimize the reaction conditions, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted pyrazoles.
Oxidation: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products:
Comparison with Similar Compounds
1-(Bromomethyl)-1H-pyrazole: Similar in structure but with a bromomethyl group, it exhibits different reactivity and applications.
1-(Hydroxymethyl)-1H-pyrazole: Contains a hydroxymethyl group, making it less reactive but useful in different synthetic contexts.
1-(Methyl)-1H-pyrazole: Lacks the halogen, resulting in lower reactivity but still valuable in organic synthesis.
Uniqueness: 1-(Chloromethyl)-1H-pyrazole stands out due to its high reactivity, making it a versatile intermediate in various chemical reactions. Its ability to form covalent bonds with nucleophiles enhances its utility in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
1-(chloromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKKAUPEAYDNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482283 | |
Record name | 1-chloromethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84968-04-7 | |
Record name | 1-chloromethylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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